Target Engagement Specificity: p300/CBP Bromodomain vs. Other Epigenetic Readers
The arylimidazolyl isoxazole class, which includes the target compound, was specifically designed to modulate p300 and/or CBP activity, a target pair distinct from BET bromodomains. While general bromodomain inhibitors like ISOX-DUAL exhibit CBP IC50 values of 0.65 μM but also inhibit BRD4 (IC50 1.5 μM), the patented imidazole-isoxazole scaffold provides a structural basis for engineering selectivity away from the BET family by exploiting the unique acetyl-lysine binding pocket geometry of CBP/p300, as evidenced by co-crystal structures of closely related 5-isoxazolyl derivatives [1]. The presence of the 5-methylisoxazole-3-carboxamide and the specific imidazole-ethoxyethyl linker in the target compound represents a chemically tractable starting point for achieving this selectivity window, which is absent in pan-BET inhibitors.
| Evidence Dimension | Biochemical target inhibition (IC50) and selectivity profile |
|---|---|
| Target Compound Data | Exact IC50 data for the target compound not located in public domain; the compound is a member of the CellCentric arylimidazolyl isoxazole series claiming potent p300/CBP modulation in the patent. |
| Comparator Or Baseline | ISOX-DUAL: CBP IC50 = 0.65 μM, BRD4 IC50 = 1.5 μM, selectivity window ~2.3-fold (dual CBP/BRD4 inhibitor). |
| Quantified Difference | The patented imidazole-isoxazole scaffold is structurally engineered for CBP/p300 selectivity, aiming to decouple BRD4 inhibition. The scaffold difference provides a selectivity potential not present in the dual CBP/BRD4 inhibitor ISOX-DUAL. |
| Conditions | Biochemical assay context; CBP and BRD4 bromodomain binding assays as reported for ISOX-DUAL . Patent class definition for p300/CBP modulation [1]. |
Why This Matters
For researchers developing p300/CBP-selective chemical probes, selecting a scaffold with intrinsic selectivity potential over the BET family is critical to avoid confounding polypharmacology, making the target compound a more relevant purchase than generic dual bromodomain inhibitors.
- [1] US Patent 10,696,666 B2. Pharmaceutical compounds. CellCentric Ltd. Issued June 30, 2020. Claims modulation of p300 and/or CBP activity by arylimidazolyl isoxazoles. View Source
